molecular formula C10H16N2O B8702565 6-(Pyrimidin-5-YL)hexan-1-OL CAS No. 88940-77-6

6-(Pyrimidin-5-YL)hexan-1-OL

Cat. No.: B8702565
CAS No.: 88940-77-6
M. Wt: 180.25 g/mol
InChI Key: QCXSNTXJIYUSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrimidin-5-YL)hexan-1-OL is a small organic molecule featuring a hexanol backbone substituted at the sixth carbon with a pyrimidin-5-yl group. The compound combines the hydrophilicity of a primary alcohol (-OH) with the aromatic and hydrogen-bonding properties of the pyrimidine heterocycle. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in π-π stacking and hydrogen-bonding interactions.

Properties

CAS No.

88940-77-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-pyrimidin-5-ylhexan-1-ol

InChI

InChI=1S/C10H16N2O/c13-6-4-2-1-3-5-10-7-11-9-12-8-10/h7-9,13H,1-6H2

InChI Key

QCXSNTXJIYUSLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 6-(Pyrimidin-5-YL)hexan-1-OL and structurally related compounds:

Compound CAS Number Molecular Formula Functional Groups Key Structural Features
This compound Not provided C₁₀H₁₆N₂O Primary alcohol, pyrimidine Hexanol chain terminated with pyrimidine
Hexan-6-olide (Oxepan-2-one) 502-44-3 C₆H₁₀O₂ Lactone (cyclic ester) Seven-membered lactone ring
Hexan-1-ol 111-27-3 C₆H₁₄O Primary alcohol Simple linear alcohol

Key Observations :

  • Hexan-6-olide (oxepan-2-one) shares a six-carbon backbone but forms a cyclic ester (lactone), which confers distinct reactivity (e.g., ring-opening polymerization for biodegradable polyesters) . In contrast, this compound’s pyrimidine group enables aromatic interactions critical for binding biological targets.

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